

Application Notes and Protocols for the GC/MS Analysis of Suberylglycine

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Compound of Interest

Compound Name: Suberylglycine

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Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of **suberylglycine** in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). Suberylglycine is a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid metabolism. The protocol details sample preparation, derivatization, GC-MS parameters, and data analysis.

Introduction

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inborn error of metabolism that impairs the body's ability to break down medium-chain fatty acids for energy. This leads to the accumulation of specific metabolites, including **suberylglycine**, which is formed through the conjugation of suberic acid with glycine. The detection and quantification of **suberylglycine** in urine is a critical component in the diagnosis and monitoring of MCAD deficiency. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the analysis of urinary organic acids, offering high sensitivity and specificity. This application note provides a detailed protocol for the analysis of **suberylglycine** by GC-MS following extraction and trimethylsilyl (TMS) derivatization.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of Tris-Trimethylsilyl (triTMS) Suberylglycine

Parameter	Value
Gas Chromatograph	
Column	HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium
Flow Rate	1.0 - 1.5 mL/min (constant flow)
Injector Temperature	250 °C
Injection Mode	Splitless or Split (e.g., 10:1)
Injection Volume	1 µL
Oven Temperature Program	Initial: 70°C, hold for 3 minRamp: 4°C/min to 280°CHold: 3 min at 280°C
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C
Scan Mode	Full Scan (m/z 50-550) for qualitative analysis Selected Ion Monitoring (SIM) for quantitative analysis
Tris-Trimethylsilyl (triTMS) Suberylglycine Properties	
Molecular Formula	C ₁₉ H ₄₁ NO ₅ Si ₃ [1][2]
Molecular Weight	447.8 g/mol [1][2]
Retention Index (HP-5MS)	2284[1]
Quantifier Ion (m/z)	To be determined empirically (likely fragments from the silylated molecule)

Qualifier Ions (m/z)

To be determined empirically (likely fragments from the silylated molecule)

Note: The retention time and mass spectral fragmentation pattern should be confirmed by analyzing a pure **suberylglycine** standard under the same conditions.

Experimental Protocols

Urine Sample Preparation and Extraction

This protocol is adapted from established methods for urinary organic acid analysis.

Materials:

- Urine sample
- Internal Standard (e.g., a stable isotope-labeled **suberylglycine** or a non-endogenous acylglycine)
- 5M HCl
- Sodium chloride (NaCl)
- Ethyl acetate
- Sodium sulfate (anhydrous)
- Glass centrifuge tubes (15 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Thaw frozen urine samples at room temperature.

- Centrifuge the urine at 3000 rpm for 5 minutes to remove any particulate matter.
- Transfer a specific volume of the supernatant (typically 1-5 mL, normalized to creatinine concentration) to a clean glass centrifuge tube.
- Add an appropriate amount of internal standard to each sample.
- Acidify the urine to a pH of less than 2 by adding a few drops of 5M HCl. Confirm the pH with pH paper.
- Saturate the acidified urine with solid sodium chloride to improve the extraction efficiency of polar organic acids.
- Add 5 mL of ethyl acetate to the tube.
- Vortex the mixture vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.
- Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper ethyl acetate layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Repeat the extraction (steps 7-10) with a fresh 5 mL aliquot of ethyl acetate and combine the organic layers.
- Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at room temperature or in a water bath at 40°C.

Derivatization

To increase the volatility and thermal stability of **suberylglycine** for GC analysis, the carboxyl and amino groups are derivatized to their trimethylsilyl (TMS) esters and amides, respectively.

Materials:

- Dried urine extract

- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Heating block or oven
- GC vials with inserts

Procedure:

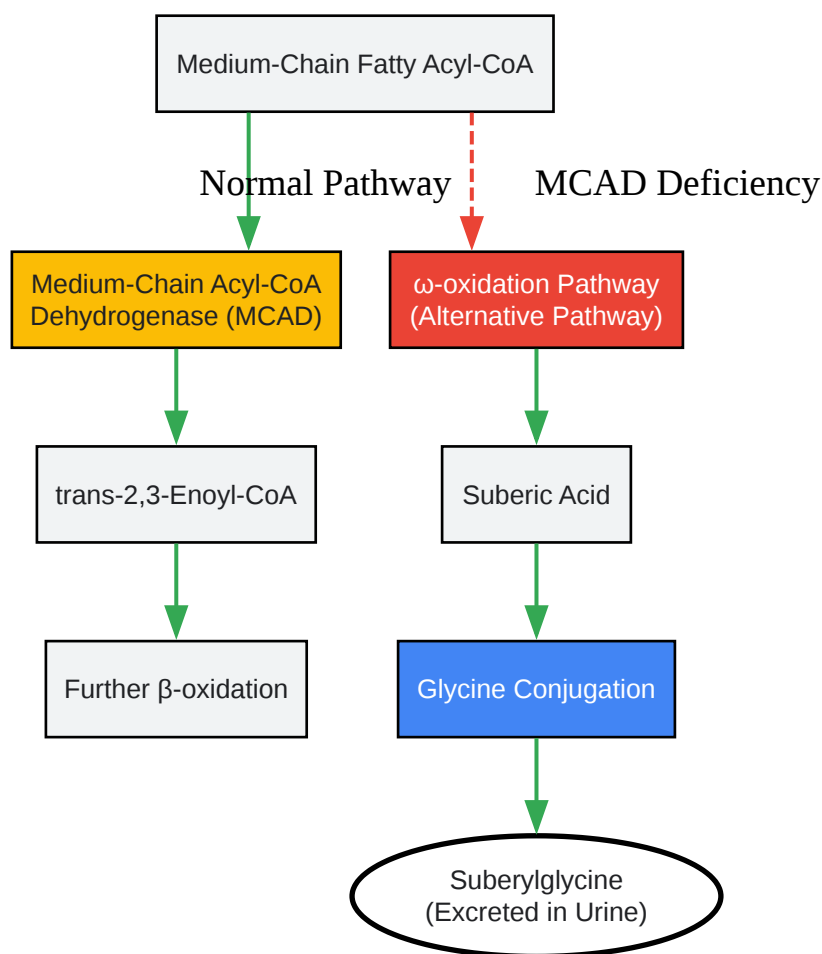
- To the dried urine extract, add 100 μ L of BSTFA + 1% TMCS and 20 μ L of pyridine.
- Cap the vial tightly and vortex briefly to dissolve the residue.
- Heat the mixture at 60-70°C for 45-60 minutes.
- Allow the vial to cool to room temperature.
- The sample is now ready for GC-MS analysis.

Mandatory Visualization



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Caption: Experimental workflow for GC/MS analysis of **suberylglycine**.



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Caption: Simplified metabolic pathway of **suberylglycine** formation in MCAD deficiency.

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References

- 1. Suberylglycine, TMS # 2 [webbook.nist.gov]
- 2. Suberylglycine, TMS # 2 [webbook.nist.gov]
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